3-Bromo-3'-piperidinomethyl benzophenone
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Overview
Description
3-Bromo-3’-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline solid commonly used in medical, environmental, and industrial research. The compound’s structure consists of a benzophenone core with a bromine atom and a piperidinomethyl group attached to it, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-piperidinomethyl benzophenone typically involves the following steps:
Bromination: The initial step involves the bromination of benzophenone to introduce a bromine atom at the desired position on the benzene ring.
Piperidinomethylation: The brominated benzophenone is then subjected to a piperidinomethylation reaction, where a piperidinomethyl group is introduced. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-3’-piperidinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the benzophenone core.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzophenone core.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-3’-piperidinomethyl benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3’-methylbenzophenone
- 3-Bromo-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Uniqueness
3-Bromo-3’-piperidinomethyl benzophenone is unique due to the presence of both a bromine atom and a piperidinomethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for various applications .
Properties
IUPAC Name |
(3-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEALBSCJXFWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643136 |
Source
|
Record name | (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-90-0 |
Source
|
Record name | (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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